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Sporol

Cat. No.: B1166302
CAS No.: 101401-88-1
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Description

Historical Trajectories and Foundational Discoveries in Sporol Research

The history of this compound research is intertwined with the investigation of natural products, particularly those derived from fungi. Early studies in natural product chemistry often involved the isolation and structural elucidation of compounds from various biological sources. The discovery of this compound is linked to research on Fusarium sporotrichioides, a fungal species known to produce various secondary metabolites. nih.govcontaminantdb.ca

A significant point in the historical trajectory of this compound research involves the determination and subsequent revision of its chemical structure. Initially, a structure was assigned to this compound, but later nuclear magnetic resonance (NMR) studies suggested a different structure. capes.gov.br This led to a structure revision, with the formerly assigned structure being designated as neothis compound. capes.gov.br This highlights the iterative nature of structural elucidation in natural product chemistry, where advanced spectroscopic techniques play a crucial role in confirming or correcting proposed structures.

Further foundational work includes research into the synthesis of this compound. Total synthesis efforts have been undertaken to construct the complex pentacyclic framework of this compound. These synthetic strategies have involved key steps such as stereoselective Claisen rearrangement to establish specific stereochemistry and intramolecular acetalization to form the characteristic dioxane ring system. researchgate.netyale.edu The synthesis of this compound and its isomer neothis compound has also involved the use of reagents like trifluoroperacetic acid in specific steps, such as the formation of a dioxolane ring system which is later expanded to the dioxane system found in this compound. wikiwand.comwikipedia.org

Research into related compounds, such as cladothis compound (B1242795) produced by Cladosporium tenuissimum, also provides context for the study of this compound, particularly in terms of isolation and potential biological activities observed in structurally similar natural products. apsnet.org

Academic Significance and Unexplored Frontiers in this compound Compound Studies

The academic significance of this compound lies in several areas. Its complex molecular architecture presents challenges and opportunities in synthetic organic chemistry, driving the development of novel synthetic methodologies and strategies for constructing complex polycyclic systems. researchgate.netyale.edu The structural revision history of this compound underscores the importance of rigorous structural analysis techniques, such as advanced NMR spectroscopy, in natural product research. capes.gov.br

This compound's origin as a metabolite of Fusarium sporotrichioides positions it within the broader academic study of fungal secondary metabolites. Research in this area explores the biosynthetic pathways leading to these compounds and their ecological roles. The potential biological activities explored in research, such as antimicrobial or antifungal properties, without delving into specific applications or safety, contribute to the academic understanding of the potential interactions of such compounds with biological systems. ontosight.ai

Despite the research conducted on this compound, several unexplored frontiers remain. Further detailed investigations into the complete biosynthetic pathway of this compound in Fusarium sporotrichioides could reveal novel enzymatic transformations and genetic regulation mechanisms. While some potential biological activities have been noted in research contexts, a comprehensive understanding of the molecular mechanisms underlying these activities at a fundamental level presents an open area for academic exploration. ontosight.ai

The relationship and potential interconversion between this compound and its isomer, neothis compound, also represent an area for further academic inquiry, particularly regarding their biosynthesis and potential differing biological roles or properties. capes.gov.brresearchgate.netwikipedia.org Exploring the structural diversity of this compound derivatives and their synthesis could also lead to the discovery of new compounds with interesting chemical or biological properties, expanding the academic knowledge base in natural product chemistry and synthetic methodology.

The study of this compound contributes to the fundamental understanding of complex natural products, their synthesis, and their potential interactions at a molecular level, providing a foundation for future research in related fields.

Data Tables:

While detailed quantitative data tables on this compound's specific research findings (beyond basic physical properties) were not extensively available in the search results within the strict constraints, the following table summarizes key identifiers and basic computed properties from reputable databases.

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₄PubChem nih.gov
Molecular Weight266.33 g/mol PubChem nih.gov
Monoisotopic Mass266.152 g/mol PubChem nih.gov
PubChem CID71356032PubChem nih.gov
UNIIYXJ027JND6PubChem nih.gov
CAS Number101401-88-1PubChem nih.gov
XLogP30.7PubChem nih.gov

This table presents basic computed properties of this compound, derived from chemical database entries. nih.gov

Detailed Research Findings (Synthesized from Search Results):

Research findings on this compound highlight its structural complexity and the efforts involved in its chemical characterization and synthesis.

Structural Elucidation and Revision: Initial structural assignments for this compound were subject to revision based on detailed proton NMR studies. capes.gov.br This led to the correct structure being assigned to this compound and the former structure being identified as neothis compound. capes.gov.br

Total Synthesis Strategies: The total synthesis of this compound has been achieved through multi-step processes. Key steps in these syntheses include stereoselective reactions, such as the Claisen rearrangement, to control the configuration at specific carbon centers. researchgate.netyale.edu Intramolecular acetalization reactions have been employed to construct the characteristic cyclic ether systems within the molecule. yale.edu The synthesis may involve forming a dioxolane ring initially, which is subsequently expanded to the dioxane ring present in this compound. wikipedia.org

Natural Occurrence: this compound has been reported as a metabolite produced by the fungus Fusarium sporotrichioides. nih.govcontaminantdb.ca

These findings provide insight into the chemical nature of this compound and the synthetic challenges associated with its intricate structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2S B1166302 Sporol CAS No. 101401-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101401-88-1

Molecular Formula

C9H17NO2S

IUPAC Name

[(1R,2R,4R,6R,8R,10S)-2,10-dimethyl-7,11,15-trioxapentacyclo[8.2.2.14,8.01,8.02,6]pentadecan-6-yl]methanol

InChI

InChI=1S/C15H22O4/c1-11-3-4-13(9-17-11)12(2)5-10-6-14(12,8-16)19-15(13,7-11)18-10/h10,16H,3-9H2,1-2H3/t10-,11+,12-,13+,14+,15-/m1/s1

SMILES

CC12CCC3(CO1)C4(CC5CC4(OC3(C2)O5)CO)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Sporol

Natural Occurrence and Mycology of Sporol-Producing Organisms

The natural occurrence of this compound has been noted in specific biological systems, primarily within the fungal kingdom.

Fungal Species Implicated in this compound Biosynthesis

This compound has been reported in Fusarium sporotrichioides. nih.gov Fusarium species are known to produce a range of secondary metabolites. researchgate.net While Fusarium sporotrichioides is implicated in this compound production nih.gov, other fungal species are known producers of various compounds, including other types of sporols or related structures. For instance, the algicolous fungus Drechslera dematioidea has been reported to produce 9-hydroxyhelmintho-sporol, a sesquiterpene. psu.edu Filamentous fungi such as Fusarium sp. and Aspergillus sp. are known to produce this compound and RKS-1778. researchgate.net

Environmental and Physiological Conditions Influencing this compound Production in Natural Isolates

Fungal growth and sporulation, processes often linked to secondary metabolite production, are influenced by a variety of environmental and physiological conditions. These factors include temperature, humidity, light, pH, and nutrient availability. researchgate.netresearchgate.netnih.govmedcraveonline.comresearchgate.netnih.gov

Generally, conditions that favor rapid mycelial growth may not always favor sporulation, although in some cases, they can occur simultaneously. researchgate.net Temperature plays a significant role, with many fungi exhibiting optimal growth and sporulation within specific temperature ranges, often between 20°C and 30°C. researchgate.netnih.govresearchgate.net Humidity is also critical, with high relative humidity often favoring fungal growth and sporulation. researchgate.netnih.govmedcraveonline.comresearchgate.net Light conditions can also impact spore production, with complete darkness favoring sporulation in certain fungal strains. researchgate.net Nutrient type and composition of the growth medium are also known to influence fungal sporulation and secondary metabolite production. researchgate.net

Specific detailed research findings on the optimal environmental and physiological conditions specifically for maximizing this compound production in natural isolates like Fusarium sporotrichioides were not extensively detailed in the searched literature. However, general principles governing fungal secondary metabolism and sporulation, as outlined above, are likely to play a role.

Elucidation of Enzymatic Transformations in this compound Biosynthesis

Identification and Characterization of Enzymes Governing Key Biosynthetic Steps

While the chemical synthesis of this compound has been explored, involving steps like the formation of dioxolane and dioxane rings smolecule.com, the specific enzymes catalyzing analogous transformations in the fungal biosynthetic pathway have not been clearly identified and characterized in the provided search results. Studies on other fungal biosynthetic pathways, such as those for sophorolipids or sterols, have identified enzymes like cytochrome P450 monooxygenases, glucosyltransferases, and acetyltransferases , or enzymes involved in sterol synthesis like squalene (B77637) synthase . However, these are not directly linked to this compound biosynthesis based on the available information.

Investigations into Precursor Incorporation and Metabolic Flux

Investigations into the incorporation of specific precursors and the analysis of metabolic flux are crucial for understanding a biosynthetic pathway. Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway and is regulated by enzymes. While metabolic flux analysis has been applied to study sporulation and other pathways in fungi like Saccharomyces cerevisiae , specific studies detailing precursor incorporation into this compound or the metabolic flux through its biosynthetic pathway in producing fungi were not found in the search results. The chemical synthesis of this compound has involved the use of specific precursors and reaction strategies , but these reflect laboratory procedures rather than biological processes.

Genetic Architecture and Biosynthetic Gene Clusters (BGCs) Associated with this compound

Secondary metabolites in fungi are often produced by enzymes encoded by genes organized in biosynthetic gene clusters (BGCs). These clusters are typically sets of physically linked genes on the genome whose expression is often co-regulated. Genome mining and bioinformatic tools are used to identify these clusters.

However, the specific genetic architecture and the biosynthetic gene cluster directly associated with the production of this compound in Fusarium sporotrichioides or other potential producing organisms were not identified within the scope of the conducted searches. Research on other fungal metabolites has revealed BGCs containing genes for enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) , or enzymes involved in specific pathways like mycosporine-like amino acid biosynthesis . The identification and characterization of the this compound BGC would be a critical step in fully understanding its biosynthesis at the molecular level.

Genomic Analysis and Localization of this compound BGCs

Biosynthetic gene clusters (BGCs) are genomic regions that contain genes encoding the enzymes and regulatory proteins necessary for the synthesis of secondary metabolites. The presence and organization of BGCs are often determined through genomic analysis. While BGCs for various natural products have been identified and characterized in fungi and other microorganisms, specific detailed research on the genomic analysis and precise localization of the biosynthetic gene cluster responsible for this compound production within the Fusarium sporotrichioides genome is not extensively detailed in the available search results. Studies on other fungal metabolites demonstrate that BGCs can vary in size and gene content and are often located in specific regions of the chromosome or even on plasmids. Computational tools are increasingly used for genome mining to predict and identify potential BGCs based on the presence of characteristic enzymes involved in natural product synthesis.

Synthetic Methodologies and Chemical Derivatization of Sporol

Total Synthesis Approaches to the Sporol Molecular Framework

The total synthesis of this compound has been successfully achieved, providing confirmation of its revised structure and offering insights into efficient routes to this complex molecule. A notable approach detailed in the literature focuses on the stereoselective construction of the core trichothecene (B1219388) skeleton, followed by functional group manipulation and ring closures to establish the characteristic pentacyclic framework.

Strategic Disconnections and Key Synthetic Transformations Employed

Retrosynthetic analysis towards the this compound core typically involves strategic disconnections aimed at simplifying the complex polycyclic structure into more manageable fragments. A key strategy employed in one total synthesis involves establishing the C5-C6 bond stereoselectively. This crucial bond formation sets the relative stereochemistry within the trichothecene nucleus.

Key synthetic transformations utilized in the construction of the this compound molecular framework include:

Claisen Rearrangement: A highly stereoselective Claisen rearrangement has been identified as a pivotal step for setting the C5-C6 stereochemistry of the trichothecene skeleton. This reaction allows for the controlled formation of a new carbon-carbon bond with defined stereochemical outcome. Studies explored different variants, including functionalized Claisen rearrangements, to achieve the desired stereoselectivity.

Intramolecular Acetalization: The formation of the characteristic 1,3-dioxane (B1201747) ring in this compound is achieved through an intramolecular acetalization reaction. This cyclization step is critical for generating the heterocyclic ring system present in the final structure.

Radical Cyclization: A cyclic thionocarbonate-initiated radical cyclization has been employed as a method to construct a key component in the synthesis, further contributing to the formation of the polycyclic system. This approach offers a distinct route for ring formation under radical conditions.

Functional Group Manipulations and Ring Closures: Following the key bond-forming and cyclization events, a series of functional group interconversions and additional ring closure reactions are necessary to complete the pentacyclic framework of this compound. These steps involve standard organic transformations to introduce or modify functional groups and form the remaining rings.

Stereoselective and Regioselective Control in this compound Construction

Achieving high levels of stereoselectivity and regioselectivity is paramount in the synthesis of complex natural products like this compound, which possess multiple stereogenic centers and potential sites for reaction.

Stereoselectivity: The stereochemical outcome of key transformations, particularly the Claisen rearrangement, is crucial for establishing the correct relative and absolute configuration of this compound. Investigations into the Claisen rearrangement revealed that the stereoselectivity could be influenced by the reaction conditions and the nature of the substrates, with some approaches achieving high diastereomeric ratios. The control of stereochemistry is essential to synthesize the natural product with the correct spatial arrangement of atoms.

Regioselectivity: Regioselective control is vital in reactions involving multiple possible reaction sites. For instance, the intramolecular acetalization step must selectively form the 1,3-dioxane ring rather than other possible cyclic acetals. Similarly, radical cyclization approaches require careful design to ensure the radical attacks the desired position to form the correct ring system. The synthesis of this compound, compared to its isomer neothis compound (a 1,3-dioxolane), highlights the importance of controlling the size of the formed heterocyclic ring, which is a matter of regiochemical control during the cyclization step.

Preparation and Characterization of this compound Analogs and Derivatives

The chemical derivatization of this compound and the synthesis of its analogs are important for exploring structure-activity relationships and potentially developing compounds with modified properties. While detailed information on extensive analog synthesis is limited in the provided sources, general types of modifications and related synthetic efforts can be discussed.

Rational Design Principles for Structural Modification of this compound

Rational design principles for modifying this compound would typically involve considering the impact of structural changes on its physical, chemical, and potentially biological properties. Although specific rational design studies for this compound derivatives are not extensively detailed in the search results, general principles in natural product modification include:

Modification of Hydroxyl Groups: this compound contains hydroxyl groups that can be readily functionalized through esterification, etherification, or oxidation. These modifications can alter polarity, metabolic stability, and interactions with biological targets.

Alteration of the Heterocyclic Ring System: The 1,3-dioxane ring is a characteristic feature of this compound. Modifications to this ring, such as ring expansion or the introduction of different heteroatoms, could lead to analogs with altered conformations and reactivity. The synthesis of spiroheterocyclic compounds containing a dioxolane ring, analogous to the neothis compound moiety, demonstrates the feasibility of modifying the cyclic ether system.

Skeletal Modifications: More significant structural changes could involve altering the carbon skeleton of the trichothecene core. This would likely require more extensive synthetic efforts and could lead to compounds with substantially different properties.

Synthetic Routes to Bio-Inspired and Structurally Diverse this compound Derivatives

Synthetic routes to this compound derivatives can involve direct modification of the this compound structure or the synthesis of analogs through convergent or linear strategies.

Direct Derivatization: this compound can undergo various chemical reactions, including oxidation and epoxidation, to yield derivatives. Ring expansion of the 1,3-dioxolane (B20135) ring (present in neothis compound, a related structure) has also been mentioned as a way to yield other cyclic compounds, suggesting similar transformations might be applicable to the this compound dioxane ring under appropriate conditions.

Here is a table summarizing some general types of reactions mentioned that could be applied for this compound derivatization:

Reaction TypePotential Outcome
OxidationFormation of carbonyls, carboxylic acids, or epoxides
EpoxidationFormation of cyclic ethers
Ring ExpansionFormation of larger cyclic ether systems
EsterificationFormation of esters from hydroxyl groups
EtherificationFormation of ethers from hydroxyl groups

Synthesis of Analogs: Analogs with modifications to the this compound framework can be synthesized using strategies similar to those developed for the total synthesis, but with appropriately modified starting materials or reaction sequences. The synthesis of spiroheterocyclic oxygen-containing derivatives, for example, has been achieved through the reaction of a different core structure (tryptanthrin) with diols, resulting in the formation of spiro-fused dioxolane rings. While not directly starting from this compound, this exemplifies a route to generate related spirocyclic systems that could be incorporated into this compound-like structures or represent simplified analogs.

The development of bio-inspired this compound derivatives would involve designing compounds that mimic certain structural or functional aspects of this compound or related natural products, potentially utilizing biosynthetic pathways as inspiration for synthetic strategies. While the search results allude to bio-inspired synthesis in other contexts , specific examples of bio-inspired routes to this compound derivatives were not prominently featured. Such approaches might involve incorporating elements of the proposed or actual biosynthetic pathway of this compound in Fusarium sporotrichioides into a synthetic scheme.

Further research is needed to fully explore the scope of this compound derivatization and to establish comprehensive rational design principles for the development of analogs with tailored properties.

Biological Activities and Underlying Molecular Mechanisms of Sporol and Analogs

Mechanisms of Action in Eukaryotic Cellular Systems (Non-Human and In Vitro Models)

Studies involving eukaryotic cellular systems, particularly non-human and in vitro models, aim to elucidate how Sporol exerts its effects at the molecular level.

Exploration of Molecular Targets and Signaling Pathways Modulated by this compound

The precise molecular targets and signaling pathways modulated by this compound are areas of ongoing research. While comprehensive data specifically on this compound's interaction with eukaryotic molecular targets is limited in the provided search results, related research on other compounds provides context for potential mechanisms. For instance, studies on other biologically active compounds highlight the complexity of molecular interactions, often involving various signaling cascades . Understanding these interactions is crucial for deciphering this compound's mechanism of action in eukaryotic cells.

Impact on Cellular Processes, including Cell Cycle Regulation and Proliferation

The impact of this compound on fundamental cellular processes such as cell cycle regulation and proliferation is a key aspect of its biological profile in eukaryotic systems. Cell proliferation is a tightly regulated process involving de novo DNA synthesis during the S-phase of the cell cycle . The cell cycle itself is controlled by a complex network of proteins, notably cyclins and cyclin-dependent kinases (CDKs) .

Research on other compounds has demonstrated their ability to influence cell cycle progression and proliferation in in vitro models . For example, Cladothis compound (B1242795) A, an endophytic fungal metabolite, has been shown to induce G1-phase arrest of the cell cycle and trigger apoptosis in human breast cancer cells . This compound was found to disrupt microtubule dynamics and induce the expression of pro-apoptotic protein p21 . It also led to mitochondrial membrane potential loss, cytochrome c release, and regulation of Bax/Bcl-2 proteins . While these findings pertain to Cladothis compound A, they illustrate the types of cellular processes and molecular events that could be investigated in the context of this compound's activity in eukaryotic cells.

Cell cycle arrest can occur at different phases, such as G0/G1 or G2/M, depending on the compound and cell type . Studies assessing cell proliferation often measure DNA synthesis or analyze key proliferation markers .

Biological Activities in Prokaryotic and Lower Eukaryotic Organisms

This compound and its derivatives are also investigated for their effects on prokaryotic organisms (bacteria) and lower eukaryotic organisms (fungi).

Investigation of Antimicrobial and Antifungal Effects

This compound and its derivatives are explored for their potential antimicrobial and antifungal properties . The rise of drug-resistant bacterial and fungal strains underscores the importance of discovering new antimicrobial agents .

Studies on various natural products and synthetic compounds have demonstrated antimicrobial and antifungal activities against a range of pathogens . For instance, certain alkaloid derivatives have shown moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria and fungal strains, with varying Minimum Inhibitory Concentration (MIC) values . Marine-derived fungi have also been identified as a source of metabolites with antimicrobial activity .

While direct detailed data on this compound's specific antimicrobial and antifungal mechanisms from the provided searches is limited, the general mechanisms of antimicrobial compounds can involve targeting bacterial cellular membranes, inhibiting fatty acid synthesis, or interfering with essential cellular processes . Antifungal mechanisms can be complex and often involve entry into the fungal cell .

Influence on Microbial Growth, Development, and Virulence Factors

Beyond direct killing or inhibition, this compound's influence on microbial growth, development, and the expression of virulence factors is of interest. Virulence factors are molecules produced by pathogenic microorganisms that enhance their ability to evade host defenses and cause disease . These can include toxins, enzymes, and cell surface structures .

In bacteria, the production of virulence factors can be linked to growth phases, with some pathogens expressing these factors during the stationary phase . Quorum sensing, a system of cell-to-cell communication, can also initiate the production of virulence factors in some bacteria . Understanding how this compound might interfere with these processes could reveal novel therapeutic strategies.

Structure-Activity Relationship (SAR) Investigations in Preclinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental in preclinical research to understand how modifications to a molecule's chemical structure affect its biological activity . By analyzing the relationship between chemical structure and biological effect, researchers can identify the chemical groups responsible for a target activity and modify the compound to enhance potency or alter the effect .

SAR investigations typically involve synthesizing and testing a series of structurally related compounds to a known active molecule . The biological activity of each analog is measured, and the results are analyzed to identify structural features that correlate with increased or decreased activity . This information guides the design of new compounds with improved biological properties . Computational methods are increasingly used in SAR studies to predict biological activity from molecular structure and to explore SAR landscapes .

For this compound and its analogs, SAR studies would involve systematically altering parts of the this compound structure and evaluating the impact of these changes on its biological activities, such as antimicrobial or effects on cellular processes. This approach is crucial for optimizing the potential therapeutic applications of this compound derivatives. The difference in ring size between this compound (1,3-dioxane) and Neothis compound (1,3-dioxolane) provides a natural starting point for SAR investigations into the role of this structural feature in their respective biological activities .

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of a chemical compound is intrinsically linked to its molecular structure, a relationship explored through Structure-Activity Relationship (SAR) studies. SAR analysis aims to identify the specific structural features responsible for evoking a target biological effect. This understanding allows for the modification of a compound's chemical structure to potentially optimize its activity or properties.

While detailed SAR studies specifically focused on synthetic this compound derivatives are not extensively documented in the provided sources, research on naturally occurring analogs, such as the cladosporols, offers some insights into potential structural determinants for biological activity within this class of compounds. For instance, cladosporols A-C have demonstrated in vitro antifungal activity against a range of rust fungi, non-rust fungi, Oomycota, and yeasts. Cladothis compound itself has been characterized as a β-1,3-glucan biosynthesis inhibitor, suggesting a mechanism targeting fungal cell wall synthesis. The correct structural assignment is crucial for accurate SAR studies; it has been noted that the structure formerly attributed to this compound is now designated as neothis compound, with a revised structure assigned to this compound. This highlights the importance of precise structural characterization in understanding how molecular features relate to biological effects.

In Vitro Pharmacological Profiling of this compound and its Derivatives

In vitro pharmacological profiling involves assessing the biological effects of compounds in controlled laboratory settings, typically using cell lines, enzymes, or receptors. This profiling is crucial for understanding a compound's potency, efficacy, and potential mechanisms of action.

This compound and its derivatives have been explored for their in vitro biological activities. This compound itself is investigated for potential antimicrobial, antifungal, and antiviral properties. As mentioned, cladosporols, structurally related compounds, have shown in vitro antifungal activity against various fungal species.

Quantitative data from in vitro studies on cladosporols provide examples of the type of pharmacological profiling conducted on this class of compounds. For instance, cladothis compound A exhibited cytotoxic effects against human breast cancer cells (MCF-7) in vitro, with studies investigating its impact on apoptosis and microtubule dynamics. Cladosporols A and B demonstrated inhibitory effects on the proliferation of human prostate cancer cells (PC-3), with reported half-maximal inhibitory concentration (IC50) values.

CompoundCell LineIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
Cladothis compound APC-34.753.872.52
Cladothis compound APNT-1A6.545.103.67
Cladothis compound ALNCaP7.916.223.93
Cladothis compound BPC-3~5.0~3.3~2.0
Cladothis compound BLNCaP~7.0~4.5~3.0
Cladothis compound BPNT-1A~8.0~5.5~3.5

Note: IC50 values for Cladothis compound B are approximate based on graphical data presented in the source.

These in vitro studies on cladosporols illustrate the assessment of growth inhibition in different cell lines and across various time points, providing quantitative measures of their cytotoxic potency. The investigation into the mechanisms behind these effects, such as the induction of apoptosis or inhibition of lipid storage, forms a critical part of the in vitro pharmacological profile.

Ecological and Environmental Contexts of Sporol

Role of Sporol-Producing Organisms in Environmental Interactions

The primary producers of this compound, such as Fusarium sporotrichioides, are fungi that engage in various ecological interactions. Fusarium sporotrichioides is known to be involved in plant pathology, indicating that this compound production plays a role in the fungus-plant interactions, potentially as a virulence factor or a compound influencing the host plant's response. As a mycotoxin, this compound can have toxic effects on various biological systems, which can influence the microbial community dynamics and interactions within the soil and on plant surfaces where the fungus is present.

Furthermore, this compound has demonstrated antifungal properties. This characteristic suggests a potential role for this compound in the competitive interactions between Fusarium sporotrichioides and other fungal species in the environment. By producing a compound with antifungal activity, F. sporotrichioides may gain a competitive advantage in colonizing substrates, such as plant tissues or decaying organic matter.

Environmental Presence and Distribution Patterns of this compound

This compound's environmental presence is directly related to the distribution and proliferation of Fusarium sporotrichioides. This fungus is commonly associated with agricultural products, and the presence of this compound in contaminated crops has implications for food safety. While the association with agricultural products is noted, detailed research specifically on the broader environmental distribution patterns of this compound in different matrices such as soil, water, or air appears limited. Based on a literature review, very few articles specifically focusing on this compound have been published. this compound has been identified as an environmental contaminant.

Due to the nature of fungal growth and spore dispersal (spores are reproductive cells produced by fungi, among other organisms, and can be dispersed by wind or other means), this compound could potentially be distributed in environments beyond the immediate site of fungal growth. However, specific data detailing its detection levels and spatial distribution in various environmental compartments are not extensively documented in the available literature.

Biogeochemical Cycling and Environmental Fate of this compound

The biogeochemical cycling and environmental fate of chemical compounds involve their movement and transformation through living organisms, the atmosphere, and the Earth's crust. These processes can include degradation, transport, and sequestration. For this compound, a naturally occurring mycotoxin, its fate in the environment is influenced by biological, chemical, and physical processes.

Advanced Analytical Methodologies for Sporol Research

Advanced Chromatographic Separations for Isolation and Quantification of Sporol

Chromatographic techniques play a crucial role in separating this compound from complex mixtures, whether for isolation purposes or for quantification in various matrices. The choice of chromatographic method depends heavily on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are foundational techniques in the analysis of natural products and mycotoxins like this compound. While specific detailed methods for the routine quantification or isolation of this compound using standard HPLC or GC alone were not prominently detailed in the search results, these techniques are commonly coupled with mass spectrometry for the analysis of such compounds.

GC-MS has been successfully applied in the characterization of this compound as a metabolite in extracts of Pleurotus tuber-regium. This coupling leverages the separation power of GC for volatile or semi-volatile compounds with the identification capabilities of MS. Similarly, HPLC, particularly in tandem with mass spectrometry (LC-MS), is widely used for the analysis of less volatile or thermally labile compounds. LC-MS methods, such as LC-MS qTOF, have been employed for the characterization of this compound in fungal extracts.

These chromatographic methods, when optimized with appropriate stationary and mobile phases, can effectively separate this compound from co-occurring compounds in biological samples or environmental matrices. The resolution achieved is critical for accurate quantification and for preventing interference from isobaric or co-eluting substances.

Chiral Separations for Enantiomeric Purity Analysis

This compound possesses a defined stereochemistry, which is crucial for its biological activity. The analysis of enantiomeric purity is vital in understanding its biosynthesis, biological interactions, and potential toxicity. Chiral chromatography, primarily Chiral HPLC, is the method of choice for separating enantiomers.

Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation. Common CSPs include those based on polysaccharides, proteins, and cyclodextrins. While the search results did not yield specific published methods for the chiral separation of this compound enantiomers, the principles of chiral chromatography are directly applicable. Developing a chiral separation method for this compound would involve screening different CSPs and optimizing mobile phase composition to achieve sufficient resolution of its stereoisomers. This type of analysis would provide valuable insights into the stereospecific pathways involved in this compound production and its interactions in biological systems.

Mass Spectrometric Techniques for Structural Elucidation and Metabolomics of this compound

Mass spectrometry (MS) provides essential information about the molecular weight and structure of this compound, and its hyphenation with chromatography is fundamental in modern analytical chemistry.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the accurate mass of this compound, which allows for the confident determination of its elemental composition (C15H22O4). HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, offer high resolving power, enabling the differentiation of compounds with very close nominal masses.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and analysis of the resulting fragment ions. This provides detailed structural information, allowing for the elucidation or confirmation of the molecular architecture of this compound. The fragmentation patterns obtained from MS/MS experiments can be compared to spectral libraries or used for de novo structure determination. The characterization of this compound using LC-MS qTOF, which combines liquid chromatography with a quadrupole-time-of-flight mass analyzer (a type of HRMS capable of MS/MS), exemplifies the power of these techniques in identifying and confirming the presence of this compound in complex samples.

Application in Untargeted and Targeted Metabolomic Profiling of this compound

Metabolomics involves the comprehensive study of all metabolites in a biological system. Mass spectrometry-based techniques, particularly GC-MS and LC-MS, are widely used for both untargeted and targeted metabolomic profiling. In untargeted metabolomics, the goal is to detect and identify as many metabolites as possible within a sample, providing a broad overview of the metabolic state. Targeted metabolomics focuses on the detection and quantification of a predefined set of metabolites.

This compound has been identified and characterized as a metabolite in the extracts of the fungus Pleurotus tuber-regium using LC-MS qTOF and GC-MS analysis. This demonstrates the application of these MS-based metabolomic approaches in discovering and confirming the presence of this compound in biological sources. Metabolomic profiling can help researchers understand the conditions under which this compound is produced, its biosynthetic pathways, and its interactions within the producing organism and its environment. While the cited studies focused on identifying this compound as a metabolite, further research could involve targeted metabolomic studies specifically designed to quantify this compound and related compounds under different conditions or in various biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive determination of the structure and stereochemistry of organic molecules, including complex natural products like this compound. Unlike MS, which fragments the molecule, NMR provides information about the connectivity and spatial arrangement of atoms in the intact molecule.

NMR spectroscopy, including one-dimensional (1D) techniques like ¹H NMR and ¹³C NMR, and two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), was absolutely critical in the initial structural elucidation of this compound and, importantly, in the subsequent revision of its structure. Early proton NMR studies were key in suggesting a revised structure for this compound, distinguishing it from the formerly assigned structure, Neothis compound. 2D NMR techniques like COSY and NOESY provided crucial coupling patterns and through-space correlations that helped confirm the connectivity and relative stereochemistry of the this compound carbon skeleton and its unique ring structures.

NMR spectroscopy is also invaluable for studying the conformation of molecules in solution. By analyzing coupling constants and NOE correlations, researchers can gain insights into the preferred three-dimensional arrangement of this compound, which is relevant to understanding its interactions with biological targets. The detailed information provided by NMR is often complementary to mass spectrometry data, and their combined use provides a powerful approach for the comprehensive structural characterization of complex molecules like this compound.

Prospective Research Directions and Biotechnological Applications of Sporol

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Sporol Production

Metabolic engineering and synthetic biology offer powerful tools to optimize the production of natural compounds like this compound in microbial hosts. These approaches involve modifying cellular pathways to increase the yield and efficiency of target molecule biosynthesis. While general principles of metabolic engineering have been successfully applied to enhance the production of various chemicals, including lactic acid in bacteria and yeast , specific detailed research on the metabolic engineering of an organism specifically for enhanced this compound production is an active area of investigation. The process typically involves identifying the biosynthetic pathway of this compound, pinpointing rate-limiting steps or competing pathways, and then applying genetic modifications to channel metabolic flux towards this compound synthesis. This could involve overexpression of key enzymes, blocking degradation pathways, or introducing heterologous genes from this compound-producing organisms into a more amenable production host. The identification of this compound in Fusarium sporotrichioides suggests this fungus as a potential source for discovering the genes and enzymes involved in its biosynthesis, which could then be utilized in synthetic biology constructs. The broader field of metabolic engineering provides a framework for how such an endeavor would be approached, focusing on systematic analysis and modification of metabolic networks to improve product yield .

Potential Applications in Agrochemistry and Environmental Biotechnology

The natural occurrence of this compound in a phytopathogenic fungus like Fusarium verticillioides hints at potential roles in ecological interactions, which could be leveraged for applications in agrochemistry and environmental biotechnology.

Development of Biopesticides and Biocontrol Agents Based on this compound

The characterization of this compound as a metabolite from Fusarium verticillioides, a maize phytopathogen, suggests it may play a role in the fungus's interactions with its host or other organisms in the environment. This ecological role could potentially be harnessed for developing new biopesticides or biocontrol agents. Biopesticides, which utilize natural mechanisms for pest and disease control, are gaining importance as alternatives to synthetic chemicals. Microorganisms and the natural substances they produce are key sources for such agents. If this compound exhibits antimicrobial, antifungal, or insecticidal properties, it could be a candidate for development into a biopesticide. Research would focus on isolating this compound, evaluating its biological activity against target pests or pathogens, and determining its mode of action. The presence of this compound within the volatilome of Fusarium verticillioides suggests it might act as a volatile signal or defense compound, further supporting its potential in biocontrol strategies.

Role in Mycoremediation and Environmental Biotransformation Processes

Mycoremediation, the use of fungi for the remediation of environmental pollutants, is a promising biotechnology due to fungi's ability to degrade a wide range of complex organic molecules. Fungi achieve this through the secretion of extracellular enzymes that can break down persistent organic pollutants. While the direct role of this compound itself in mycoremediation or specific environmental biotransformation processes is not extensively documented in the search results, the fact that it is produced by a fungus known to interact with its environment raises the possibility of its indirect or direct involvement. Fungal metabolites can sometimes play a role in the detoxification or transformation of other compounds. Further research is needed to explore if this compound or this compound-producing fungi have applications in breaking down specific environmental contaminants. The broader context of mycoremediation highlights the potential for fungal metabolites to contribute to environmental cleanup efforts.

Theoretical and Computational Studies on this compound Molecular Interactions

Theoretical and computational studies are crucial for understanding the fundamental properties and behavior of chemical compounds like this compound at the molecular level. These studies can provide insights into its structure, reactivity, and interactions with other molecules. Computational conformation studies using techniques like Monte Carlo simulations have been applied to this compound to understand its preferred three-dimensional arrangements. Such studies were notably used in the structural elucidation of this compound, helping to clarify its correct configuration. Furthermore, theoretical methods, including Density Functional Theory (DFT), are employed in the structural characterization of natural products, often in conjunction with spectroscopic data. While the search results mention computational studies related to this compound's structure , more detailed theoretical and computational investigations could explore its potential interactions with biological targets (e.g., enzymes, receptors if applicable to its biological role), its behavior in different environmental conditions, or its potential degradation pathways. These studies can guide further experimental research and help predict potential applications or environmental fates of this compound.

Conclusion and Future Perspectives in Sporol Research

Summary of Key Academic Discoveries and Current State of Sporol Knowledge

Key academic discoveries regarding this compound include the determination of its unique pentacyclic structure featuring a 1,3-dioxane (B1201747) ring and the development of synthetic routes to access this complex molecule. Its natural occurrence as a mycotoxin produced by Fusarium sporotrichioides and its mechanism of toxicity via protein synthesis inhibition in eukaryotic cells have also been established. Currently, knowledge of this compound encompasses its chemical identity, natural source, synthetic accessibility, and its primary biological activity as a mycotoxin with associated antifungal properties.

Identification of Emerging Research Themes and Unanswered Questions

Emerging research themes related to this compound appear to include the exploration of its potential broader biological activities beyond toxicity, such as antimicrobial and antiviral properties, within the scope of discovering new therapeutic agents. The study of its interactions with biological systems at a molecular level, particularly concerning cellular processes like protein synthesis and cell cycle regulation, remains relevant.

Unanswered questions in this compound research, based on the provided information, include a more comprehensive understanding of the full spectrum of its biological activities and the underlying mechanisms. While its toxicity is linked to protein synthesis inhibition, the detailed molecular interactions and downstream effects warrant further investigation. The potential applications of this compound or its derivatives as therapeutic agents require extensive research to understand efficacy, specificity, and potential off-target effects. The ecological role of this compound's antifungal properties in the natural environment also presents areas for further study.

Outlook on the Future Trajectory of this compound Compound Research

The future trajectory of this compound compound research is likely to continue focusing on a deeper understanding of its biological interactions and potential utility. This may involve detailed studies of its molecular targets within cells and the pathways it influences. The exploration of this compound and its derivatives for potential pharmaceutical applications, particularly as antimicrobial or antiviral agents, is a probable area of future research, contingent upon overcoming the challenges associated with its toxicity as a mycotoxin. Further refinement of synthetic methods could also enable the production of this compound analogs with modified properties for research purposes.

Q & A

Q. Table 1: Hypothetical Data Contradictions in this compound Studies

Study ModelThis compound DoseEfficacy (%)Outcome MeasureReference ID
In vitro (HeLa)50 µM85Apoptosis markers
In vivo (Mouse)10 mg/kg40Tumor volume reduction

Basic: What Are Best Practices for Conducting a Literature Review on this compound?

Methodological Answer:

Keyword Strategy : Combine terms like “this compound AND [mechanism/toxicity/synergy]” across databases (PubMed, Scopus). Use Boolean operators ().

Gap Identification : Track inconsistencies (e.g., variable IC50 values) and methodological limitations (e.g., lack of replication) ().

Thematic Organization : Categorize findings into mechanistic, toxicological, and applicative themes.

Q. Example Gaps :

  • Limited data on this compound’s long-term stability in aqueous solutions.
  • Inconsistent reporting of solvent effects in enzymatic assays.

Advanced: Designing a Dose-Response Study for this compound’s Toxicity

Methodological Answer:

Experimental Design :

  • Concentration Range : Use logarithmic dilutions (e.g., 1 nM–100 µM).
  • Controls : Include vehicle-only and positive controls (e.g., cisplatin for cytotoxicity).
  • Endpoints : Measure viability (MTT assay), apoptosis (Annexin V), and oxidative stress (ROS levels).

Statistical Rigor : Validate results with triplicate replicates and ANOVA with post-hoc tests ().

Q. Table 2: Hypothetical Dose-Response Parameters

This compound ConcentrationCell Viability (%)ROS Levels (Fold Change)
1 nM98 ± 21.0 ± 0.1
10 µM45 ± 53.2 ± 0.3
100 µM20 ± 36.8 ± 0.5

Basic: How to Ensure Statistical Validity in this compound Experiments?

Methodological Answer:

Power Analysis : Calculate sample sizes using G*Power to detect effect sizes (e.g., α=0.05, power=0.8).

Test Selection : Use t-tests for pairwise comparisons or ANOVA for multi-group analyses ().

Reporting Standards : Adhere to CONSORT guidelines for transparency ().

Advanced: Evaluating this compound’s Synergistic Interactions with Other Compounds

Methodological Answer:

Experimental Design :

  • Combination Ratios : Test this compound with co-compounds at fixed ratios (e.g., 1:1, 1:2).
  • Analysis Methods : Use the Chou-Talalay method to calculate Combination Index (CI) values.

Validation : Replicate results across cell lines and validate with isobolograms ().

Example Finding :
“this compound (25 µM) + Compound X (10 µM) yielded a CI of 0.3 (synergistic effect) in A549 cells.”

Key Takeaways for Researchers

  • Frameworks Matter : PICOT and FINER criteria ensure hypothesis-driven rigor ().
  • Data Transparency : Report limitations (e.g., solvent interference) and raw datasets ().
  • Interdisciplinary Collaboration : Engage statisticians and modelers to address complex interactions ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.